2-Amino-4-[(2S,3S,4R,5R)-5-(6-amino-purin-9-yl)-3,4-dihydroxy-tetrahydro-furan-2-ylmethanesulfonyl]-butyric acid 2-Amino-4-[(2S,3S,4R,5R)-5-(6-amino-purin-9-yl)-3,4-dihydroxy-tetrahydro-furan-2-ylmethanesulfonyl]-butyric acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC20334724
InChI: InChI=1S/C14H20N6O7S/c15-6(14(23)24)1-2-28(25,26)3-7-9(21)10(22)13(27-7)20-5-19-8-11(16)17-4-18-12(8)20/h4-7,9-10,13,21-22H,1-3,15H2,(H,23,24)(H2,16,17,18)/t6-,7+,9+,10+,13+/m0/s1
SMILES:
Molecular Formula: C14H20N6O7S
Molecular Weight: 416.41 g/mol

2-Amino-4-[(2S,3S,4R,5R)-5-(6-amino-purin-9-yl)-3,4-dihydroxy-tetrahydro-furan-2-ylmethanesulfonyl]-butyric acid

CAS No.:

Cat. No.: VC20334724

Molecular Formula: C14H20N6O7S

Molecular Weight: 416.41 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-4-[(2S,3S,4R,5R)-5-(6-amino-purin-9-yl)-3,4-dihydroxy-tetrahydro-furan-2-ylmethanesulfonyl]-butyric acid -

Specification

Molecular Formula C14H20N6O7S
Molecular Weight 416.41 g/mol
IUPAC Name (2S)-2-amino-4-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfonyl]butanoic acid
Standard InChI InChI=1S/C14H20N6O7S/c15-6(14(23)24)1-2-28(25,26)3-7-9(21)10(22)13(27-7)20-5-19-8-11(16)17-4-18-12(8)20/h4-7,9-10,13,21-22H,1-3,15H2,(H,23,24)(H2,16,17,18)/t6-,7+,9+,10+,13+/m0/s1
Standard InChI Key NUBHDZKYWTVIHP-WFMPWKQPSA-N
Isomeric SMILES C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CS(=O)(=O)CC[C@@H](C(=O)O)N)O)O)N
Canonical SMILES C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CS(=O)(=O)CCC(C(=O)O)N)O)O)N

Introduction

Chemical Structure and Stereochemical Configuration

The compound belongs to a class of sulfonylated nucleoside-amino acid hybrids, characterized by a tetrahydrofuran (sugar) moiety linked to adenine (6-amino-purine) and a sulfonylbutyric acid side chain. The full IUPAC name reflects its stereochemistry:

  • Tetrahydrofuran ring: Configured as (2S,3S,4R,5R), analogous to ribose in natural nucleosides.

  • Amino acid backbone: The L-configuration at C2 of butyric acid ensures compatibility with biological systems .

Table 1: Structural and Molecular Data

PropertyValueSource
Molecular FormulaC₁₄H₂₀N₆O₇S
Molecular Weight416.41 g/mol
Stereochemistry(2S,3S,4R,5R) for tetrahydrofuran
Key Functional GroupsSulfonyl (-SO₂-), adenine, carboxylic acid

The sulfonyl group enhances polarity, influencing solubility and protein-binding interactions .

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderate in polar solvents (water, methanol) due to the sulfonyl and carboxylic acid groups .

  • pKa: Predicted ~2.24 for the carboxylic acid, aligning with simpler analogs like (2R)-2-amino-4-sulfanyl-butanoic acid .

  • Stability: Requires storage under inert gas (argon/nitrogen) to prevent decomposition, as with related sulfonates .

Spectroscopic Characteristics

  • MS/MS Fragmentation: Expected cleavage at the sulfonyl bridge (C-S bond) and glycosidic bond (N9-C1′) .

  • NMR: Downfield shifts for H2′/H3′ protons (δ 4.5–5.5 ppm) due to sulfonyl electron withdrawal .

Biological Activity and Mechanistic Insights

Enzyme Inhibition

The compound’s 1 µM KI value (BindingDB ) suggests potent inhibition of unidentified targets, likely purine-binding enzymes. The sulfonyl group may mimic phosphate moieties, competitively blocking ATPase or kinase active sites .

Cell Signaling and Metabolism

  • Adenosine receptor modulation: Structural similarity to adenosine implies potential agonism/antagonism at A₁/A₂A receptors .

  • Amino acid transport: The butyric acid moiety may interfere with LAT1 or ASCT2 transporters, affecting mTOR signaling .

Applications and Future Directions

Analytical Challenges

  • Detection: LC-MS/MS methods require optimization for sulfonate stability .

  • Stereochemical purity: Chiral HPLC is critical to resolve (2S,3S,4R,5R) from diastereomers .

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